Cas no 1329652-09-6 (Thioridazine-d3 2-Sulfone)

Thioridazine-d3 2-Sulfone 化学的及び物理的性質

名前と識別子

-

- Thioridazine-d3 2-Sulfone

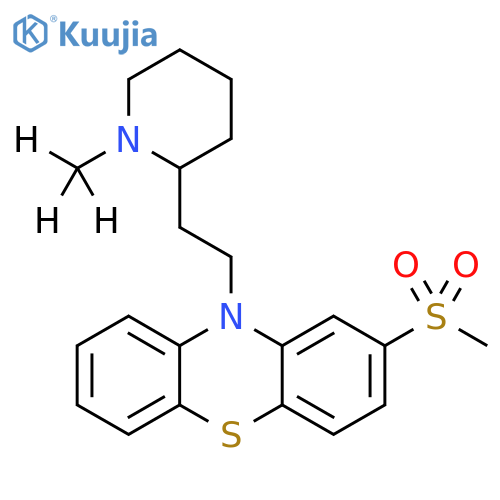

- 2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine

- [2H3]- Thioridazine 2-Sulfone

- Thioridazine EP Impurity E-d3 (Sulphoridazine-d3)

- Thioridazine EP Impurity E-d3

- CS-0201044

- HY-B0965S

- Thioridazine-d32-Sulfone

- 1329652-09-6

-

- インチ: 1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3

- InChIKey: FLGCRGJDQJIJAW-UHFFFAOYSA-N

- ほほえんだ: C(N1C2=CC=CC=C2SC2=CC=C(S(=O)(=O)C)C=C12)CC1CCCCN1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 405.16240066g/mol

- どういたいしつりょう: 405.16240066g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 606

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 74.3Ų

Thioridazine-d3 2-Sulfone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0201044-1mg |

Thioridazine-d3 2-Sulfone |

1329652-09-6 | 1mg |

$0.0 | 2022-04-27 | ||

| TRC | T368812-10mg |

Thioridazine-d3 2-Sulfone |

1329652-09-6 | 10mg |

$ 2101.00 | 2023-09-05 | ||

| ChemScence | CS-0201044-10mg |

Thioridazine-d3 2-Sulfone |

1329652-09-6 | 10mg |

$0.0 | 2022-04-27 | ||

| TRC | T368812-1mg |

Thioridazine-d3 2-Sulfone |

1329652-09-6 | 1mg |

$ 265.00 | 2023-09-05 |

Thioridazine-d3 2-Sulfone 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

Thioridazine-d3 2-Sulfoneに関する追加情報

Thioridazine-d3 2-Sulfone: A Comprehensive Overview

Thioridazine-d3 2-Sulfone (CAS No. 1329652-09-6) is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound is a derivative of thioridazine, a well-known antipsychotic drug, with modifications that introduce a trifluoromethyl group and a sulfone functional group. The sulfone group plays a crucial role in modulating the chemical properties of the molecule, making it a valuable tool for research and potential therapeutic applications.

The synthesis of Thioridazine-d3 2-Sulfone involves advanced organic chemistry techniques, including nucleophilic substitution and oxidation reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, ensuring that the compound is suitable for high-throughput screening and preclinical studies. The trifluoromethyl group in the molecule contributes to its lipophilicity, which is essential for its ability to cross biological membranes and interact with cellular targets.

One of the most promising applications of Thioridazine-d3 2-Sulfone lies in its potential as a drug candidate for treating neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have demonstrated that this compound exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. Furthermore, its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress makes it a versatile candidate for therapeutic intervention.

Recent advancements in computational chemistry have also shed light on the molecular mechanisms underlying the activity of Thioridazine-d3 2-Sulfone. Molecular docking studies have revealed that the compound interacts with key proteins involved in amyloid-beta aggregation, providing insights into its potential therapeutic efficacy. These findings are supported by in vitro experiments, which have confirmed the compound's ability to reduce amyloid-beta levels in neuronal cells.

In addition to its therapeutic potential, Thioridazine-d3 2-Sulfone has been utilized as a tool compound in pharmacological research. Its unique chemical structure allows researchers to investigate the role of sulfone groups in drug design and optimization. This has led to a better understanding of how functional groups influence pharmacokinetics, bioavailability, and target specificity.

The development of Thioridazine-d3 2-Sulfone has also been driven by advancements in analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These techniques ensure that the compound meets rigorous quality standards required for preclinical testing.

Looking ahead, further research is needed to evaluate the safety and efficacy of Thioridazine-d3 2-Sulfone in animal models of neurodegenerative diseases. Long-term toxicity studies will be critical to determine whether this compound can be advanced to clinical trials. Additionally, exploring its potential for repurposing in other therapeutic areas could unlock new applications for this versatile molecule.

In conclusion, Thioridazine-d3 2-Sulfone represents a significant advancement in drug discovery and development. Its unique chemical properties, combined with recent research findings, position it as a promising candidate for treating neurodegenerative diseases. As research continues to unfold, this compound has the potential to make a meaningful impact on human health.

1329652-09-6 (Thioridazine-d3 2-Sulfone) 関連製品

- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)

- 1394042-17-1(3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride)

- 2229669-19-4(5-(3-hydroxyprop-1-en-1-yl)-2-nitrophenol)

- 1785108-68-0(1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol)

- 73399-91-4(1-Chloronaphthalene-2-carbonyl chloride)

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)

- 330804-01-8(Carbamicacid, [(4'-amino[1,1'-biphenyl]-3-yl)methyl]-, 1,1-dimethylethyl ester (9CI))

- 1596953-14-8(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)

- 866133-39-3(2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one)

- 2050-72-8(1,6-Dichloronaphthalene)